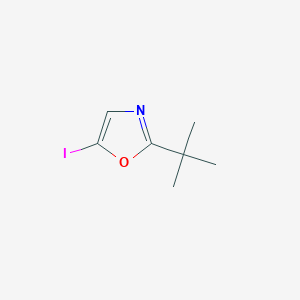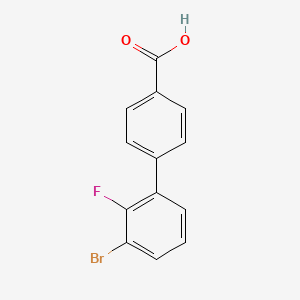
4-(3-Bromo-2-fluorophenyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Bromo-2-fluorophenyl)benzoic acid is a halogenated derivative of benzoic acid. This compound is characterized by the presence of both bromine and fluorine atoms attached to a phenyl ring, which is further connected to a benzoic acid moiety. It is used in the synthesis of pharmaceutically significant products, such as d-Amino acid oxidase inhibitors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-2-fluorophenyl)benzoic acid can be achieved through various methods. One common approach involves the bromination and fluorination of benzoic acid derivatives. For instance, the preparation of similar compounds like 4-bromo-2,5-difluorobenzoic acid involves the addition of n-butyllithium, quenching, phase separation, extraction, drying, filtration, and concentration . Another method includes the reaction of fluorobenzene with acetyl chloride in the presence of an acylation catalyst, followed by bromination and subsequent reactions .
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of palladium-mediated coupling reactions, such as the Suzuki–Miyaura coupling, is common in industrial settings due to their efficiency and functional group tolerance .
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Bromo-2-fluorophenyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: Palladium-mediated coupling reactions, such as the Suzuki–Miyaura coupling, are commonly used to form biaryl intermediates.
Common Reagents and Conditions
Bromination: Typically involves the use of bromine (Br2) and a catalyst like FeBr3.
Fluorination: Often achieved using fluorinating agents such as n-butyllithium.
Coupling Reactions: Utilize palladium catalysts and boron reagents under mild conditions.
Major Products Formed
The major products formed from these reactions include various biaryl intermediates and substituted benzoic acid derivatives .
Wissenschaftliche Forschungsanwendungen
4-(3-Bromo-2-fluorophenyl)benzoic acid is used in a wide range of scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as an intermediate in various organic reactions.
Biology: The compound is utilized in the study of enzyme inhibitors, such as d-Amino acid oxidase inhibitors.
Industry: Used in the production of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of 4-(3-Bromo-2-fluorophenyl)benzoic acid involves its interaction with specific molecular targets and pathways. For example, in the case of enzyme inhibitors, the compound binds to the active site of the enzyme, thereby inhibiting its activity. The exact molecular targets and pathways depend on the specific application and the nature of the compound it interacts with .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-2-fluorobenzoic acid
- 4-Bromo-2-fluoro-N-methylbenzamide
- Methyl 4-bromo-2-fluorobenzoate
- 4-Bromo-2-fluorophenylacetic acid
Uniqueness
4-(3-Bromo-2-fluorophenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and fluorine atoms enhances its reactivity and makes it a valuable intermediate in various synthetic applications .
Eigenschaften
Molekularformel |
C13H8BrFO2 |
|---|---|
Molekulargewicht |
295.10 g/mol |
IUPAC-Name |
4-(3-bromo-2-fluorophenyl)benzoic acid |
InChI |
InChI=1S/C13H8BrFO2/c14-11-3-1-2-10(12(11)15)8-4-6-9(7-5-8)13(16)17/h1-7H,(H,16,17) |
InChI-Schlüssel |
CLFQSUIZYNKGJG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Br)F)C2=CC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




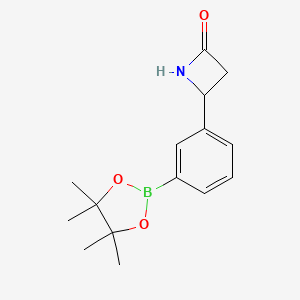
![3,9-Diazabicyclo[3.3.1]nonan-2-one](/img/structure/B13483236.png)
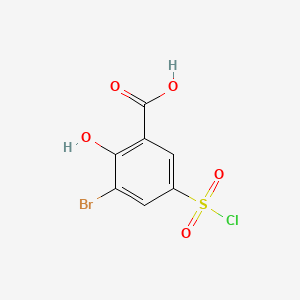

![1-[2-Methyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B13483243.png)
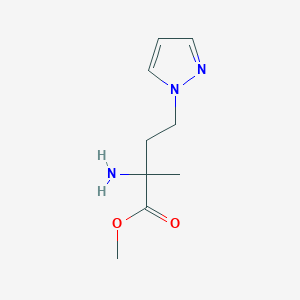

![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.1]heptane-4-carboxylic acid](/img/structure/B13483266.png)


